molecular formula C15H20O5 B8177132 Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate

Cat. No.: B8177132
M. Wt: 280.32 g/mol
InChI Key: KKAVPTDPBZKVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate is an organic compound with the molecular formula C13H16O5. It is characterized by the presence of an ester group, a hydroxyl group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with ethyl 2-bromo-3-methylbutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and ethanol.

    Oxidation: 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can be compared with other similar compounds such as:

    Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the methyl group on the butanoate chain.

    Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate: Contains an additional hydroxyl group instead of the acetoxy group.

    Ethyl 2-acetoxy-3-(4-hydroxyphenyl)butanoate: The hydroxyl group is positioned differently on the phenyl ring.

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-acetyloxy-3-(2-hydroxyphenyl)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-5-19-14(18)13(20-10(2)16)15(3,4)11-8-6-7-9-12(11)17/h6-9,13,17H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAVPTDPBZKVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C1=CC=CC=C1O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.